molecular formula C21H19FN6 B8541356 Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-6-(3-pyridinyl)-

Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-6-(3-pyridinyl)-

Cat. No. B8541356
M. Wt: 374.4 g/mol
InChI Key: KZJVWJFZDQVDND-UHFFFAOYSA-N
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Patent
US07122546B2

Procedure details

A mixture of 6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine (268 mg, 0.81 mmol), 3-pyridyl boronic acid (1.84 mmol), Pd2(dba)3 (37 mg, 0.04 mmol), (t-Bu)3P (8 mg, 0.04 mmol) and Cs2CO3 (600 mg, 1.84 mmol) in dioxane (6 mL) is degassed. The mixture is then heated at 100° C. for 6 hours. The solvent is removed in vacuo and water (10 mL) and EtOAc (15 mL) are added. The layers are separated and the aqueous layer is extracted with EtOAc (15 mL). The combined extracts are washed with brine (20 mL), dried (Na2SO4), and evaporated. Preparative TLC purification of the residue provides the title product.
Name
6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
1.84 mmol
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[C:10]2[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=2)=[C:4]([CH2:21][CH2:22][CH3:23])[CH:3]=1.[N:24]1[CH:29]=[CH:28][CH:27]=[C:26](B(O)O)[CH:25]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:20][C:16]1[N:15]=[C:14]([C:10]2[N:9]([CH2:8][C:5]3[N:6]=[N:7][C:2]([C:26]4[CH:25]=[N:24][CH:29]=[CH:28][CH:27]=4)=[CH:3][C:4]=3[CH2:21][CH2:22][CH3:23])[CH:13]=[CH:12][N:11]=2)[CH:19]=[CH:18][CH:17]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine
Quantity
268 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)CN1C(=NC=C1)C1=NC(=CC=C1)F)CCC
Name
Quantity
1.84 mmol
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
8 mg
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
Cs2CO3
Quantity
600 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
37 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and water (10 mL) and EtOAc (15 mL)
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (15 mL)
WASH
Type
WASH
Details
The combined extracts are washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Preparative TLC purification of the residue

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)C=1N(C=CN1)CC=1N=NC(=CC1CCC)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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